N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
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Overview
Description
N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring, and is further modified with an isopropylidene group and an amine hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The initial step involves the cyclization of appropriate precursors to form the indazole core. This can be achieved through the reaction of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Isopropylidene Group: The isopropylidene group is introduced via a condensation reaction with acetone or a similar reagent. This step often requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the isopropylidene linkage.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indazole core or the isopropylidene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that indazole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(Propan-2-ylidene)-isonicotinohydrazide: Another compound with an isopropylidene group, used in similar synthetic and biological applications.
4,5,6,7-Tetrahydro-1H-indazole derivatives: Compounds with similar core structures but different substituents, exhibiting a range of biological activities.
Uniqueness
N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10;/h3-6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUIHUYGPBWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NNC2=C1CCCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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